molecular formula C7H8BrNO B090827 4-Bromo-3-ethoxypyridine CAS No. 17117-21-4

4-Bromo-3-ethoxypyridine

Cat. No.: B090827
CAS No.: 17117-21-4
M. Wt: 202.05 g/mol
InChI Key: MMZIZYMZDAFOGC-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxypyridine is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and the ethoxy group is substituted at the third position

Scientific Research Applications

4-Bromo-3-ethoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the design of molecules with antimicrobial and anticancer properties.

    Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Safety and Hazards

4-Bromo-3-ethoxypyridine is not intended for medicinal or household use . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Bromo-3-ethoxypyridine were not found in the search results, brominated pyridines are important building blocks in organic synthesis and medicinal chemistry. Therefore, the development of new synthetic methods and applications for these compounds is a potential area of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves using large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Major Products Formed

    Substitution Reactions: Products include 4-amino-3-ethoxypyridine, 4-thio-3-ethoxypyridine, and 4-alkoxy-3-ethoxypyridine.

    Oxidation Reactions: Products include this compound-2-carboxylic acid and this compound-2-aldehyde.

    Reduction Reactions: Products include 4-bromo-3-ethoxypiperidine.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxypyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and ethoxy groups can interact with the active sites of target molecules, affecting their function and activity. The exact molecular targets and pathways involved vary based on the specific application and the structure of the compounds derived from this compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxypyridine: Similar structure with a methoxy group instead of an ethoxy group.

    4-Bromo-3-methylpyridine: Similar structure with a methyl group instead of an ethoxy group.

    4-Bromo-3-hydroxypyridine: Similar structure with a hydroxyl group instead of an ethoxy group.

Uniqueness

4-Bromo-3-ethoxypyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with specific properties and applications.

Properties

IUPAC Name

4-bromo-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZIZYMZDAFOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634095
Record name 4-Bromo-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-21-4
Record name 4-Bromo-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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